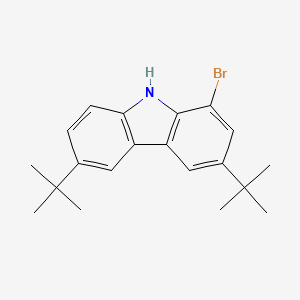

1-bromo-3,6-di-tert-butyl-9H-carbazole

Overview

Description

1-bromo-3,6-di-tert-butyl-9H-carbazole is a chemical compound with the molecular formula C20H24BrN. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of bromine and tert-butyl groups at specific positions on the carbazole ring imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3,6-di-tert-butyl-9H-carbazole can be synthesized through a multi-step process. One common method involves the bromination of 3,6-di-tert-butylcarbazole. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum trichloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,6-di-tert-butyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as Grignard reagents, organolithium compounds, and halide salts are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 1-bromo-3,6-di-tert-butyl-9H-carbazole is in the development of OLEDs. The compound exhibits excellent hole transport properties due to the presence of the di-tert-butyl group, which enhances its stability and performance in electronic devices.

Key Findings:

- TADF OLED Emitters: The compound has been utilized in thermally activated delayed fluorescence (TADF) OLEDs, where it contributes to high efficiency and reduced roll-off ratios during operation .

- Electroluminescent Materials: It serves as a monomeric precursor for synthesizing new carbazole-based materials that can be incorporated into electroluminescent layers .

Precursor for Novel Materials

This compound acts as a versatile building block for synthesizing various derivatives that possess unique optical and electronic properties. These derivatives can be tailored for specific applications in organic electronics.

Examples of Derivatives:

- 9-(4-Bromophenyl)-3,6-di-tert-butylcarbazole: This derivative has shown promise in enhancing the performance of OLEDs by improving charge transport characteristics .

- 2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: This compound is noted for its application in optical switching devices .

Electrochemical Studies

The electrochemical properties of this compound have been investigated to understand its oxidation-reduction behavior. Such studies are crucial for assessing the stability and reactivity of materials used in electronic applications.

Electrochemical Characteristics:

- The compound exhibits reversible electrochemical oxidations, indicating its potential as an effective electron donor in various applications .

- Research has shown that modifications to the carbazole structure can lead to significant changes in electrochemical behavior, which can be exploited for designing new materials with enhanced functionalities .

Case Study 1: TADF OLED Development

In a recent study focusing on TADF OLEDs, researchers synthesized this compound derivatives and evaluated their performance as emitters. The findings indicated that these compounds exhibited low roll-off ratios and high efficiency under operational conditions, making them suitable candidates for commercial OLED applications .

Case Study 2: Synthesis of Novel Carbazole-Based Materials

Another investigation explored the synthesis of various carbazole derivatives using this compound as a precursor. The results demonstrated that these derivatives could achieve enhanced luminescent properties when integrated into OLED structures, showcasing their potential in next-generation display technologies .

Mechanism of Action

The mechanism of action of 1-bromo-3,6-di-tert-butyl-9H-carbazole involves its interaction with other molecules through its bromine and tert-butyl groups. The bromine atom can participate in substitution reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability . The compound’s electronic properties are influenced by the carbazole ring, which can participate in electron transfer processes .

Comparison with Similar Compounds

1-bromo-3,6-di-tert-butyl-9H-carbazole can be compared with other carbazole derivatives:

3,6-di-tert-butylcarbazole: Lacks the bromine atom, making it less reactive in substitution reactions.

1-bromo-9H-carbazole: Lacks the tert-butyl groups, resulting in different steric and electronic properties.

3,6-dibromo-9H-carbazole: Contains two bromine atoms, increasing its reactivity in substitution reactions.

The uniqueness of this compound lies in the combination of bromine and tert-butyl groups, which impart specific reactivity and stability to the compound .

Biological Activity

1-Bromo-3,6-di-tert-butyl-9H-carbazole (CAS No. 1357359-52-4) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological molecules, and relevant research findings.

- Molecular Formula: CHBrN

- Molecular Weight: 358.32 g/mol

- Purity: Generally high, but specific values depend on the supplier .

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Enzyme Modulation: The compound can interact with various enzymes, influencing their activities. This modulation can affect metabolic pathways and cellular processes .

- Antimicrobial Properties: It has been suggested that carbazole derivatives may possess antimicrobial properties, potentially making them candidates for developing new antibiotics .

Antimicrobial Activity

A study investigated the antimicrobial effects of various carbazole derivatives, including this compound. The results indicated that this compound could inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Enzyme Interaction Studies

Research has shown that this compound can influence enzyme activities. For instance, it was found to modulate the activity of specific enzymes involved in metabolic pathways, which could have implications for drug design targeting these pathways .

Case Studies

-

Antimicrobial Testing:

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) value that suggests significant antibacterial activity compared to standard antibiotics . -

Enzyme Inhibition:

Another study focused on the inhibition of D-alanyl-D-alanine synthetase by the compound. Molecular docking simulations suggested that it binds effectively to the active site of the enzyme, indicating its potential as a scaffold for developing new inhibitors against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3,6-Di-tert-butylcarbazole | Carbazole derivative | Fluorescent properties |

| 1-Bromo-9H-carbazole | Halogenated carbazole | Antimicrobial activity |

| 3-Bromo-N-(alkyl or phenyl)-carbazole | Substituted carbazole | Potential anticancer properties |

Properties

IUPAC Name |

1-bromo-3,6-ditert-butyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN/c1-19(2,3)12-7-8-17-14(9-12)15-10-13(20(4,5)6)11-16(21)18(15)22-17/h7-11,22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQYLBVWDMTQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3Br)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.